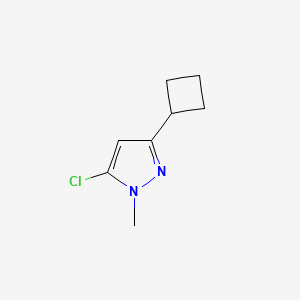![molecular formula C12H22O2 B13682003 9-Ethyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13682003.png)
9-Ethyl-1-oxaspiro[5.5]undecan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Ethyl-1-oxaspiro[55]undecan-4-ol is a spirocyclic compound characterized by a unique structural feature where two rings are connected through a single atom This compound is part of the spiro[5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-1-oxaspiro[5.5]undecan-4-ol can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of an aldehyde and an alkene in the presence of an acid catalyst . Another approach is the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and reduce costs. The Prins cyclization reaction is preferred due to its simplicity and efficiency in introducing various substituents at position 4 of the spiro ring .
Análisis De Reacciones Químicas
Types of Reactions
9-Ethyl-1-oxaspiro[5.5]undecan-4-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes .
Aplicaciones Científicas De Investigación
9-Ethyl-1-oxaspiro[5.5]undecan-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and proteins.
Medicine: Explored for its antibacterial and antituberculosis activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-Ethyl-1-oxaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . This inhibition disrupts the transport of essential lipids, leading to bacterial cell death.
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity.
1,3-Dioxane-1,3-dithiane spiranes: Exhibits unique stereochemistry and biological activities.
1,3-Oxathiane derivatives:
Uniqueness
9-Ethyl-1-oxaspiro[5.5]undecan-4-ol stands out due to its specific structural features and the ability to undergo various chemical reactions. Its potential as an inhibitor of the MmpL3 protein makes it a promising candidate for the development of new antituberculosis drugs .
Propiedades
Fórmula molecular |
C12H22O2 |
|---|---|
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
9-ethyl-1-oxaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C12H22O2/c1-2-10-3-6-12(7-4-10)9-11(13)5-8-14-12/h10-11,13H,2-9H2,1H3 |
Clave InChI |
OTFLTCNJMGHMQJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC2(CC1)CC(CCO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate](/img/structure/B13681923.png)

![4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide](/img/structure/B13681932.png)
![6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid](/img/structure/B13681942.png)
![1-Chloroimidazo[1,5-a]pyridin-7-amine](/img/structure/B13681943.png)
![5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-ol](/img/structure/B13681946.png)

![[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13681948.png)






